2-Furan-3-yl-1-phenyl-ethanone

Organic Synthesis Ketone Intermediates Dithian Hydrolysis

2-Furan-3-yl-1-phenyl-ethanone (CAS not universally assigned; molecular formula C₁₂H₁₀O₂, MW 186.21 g/mol) is an aryl-furyl ketone that formally belongs to the class of furan-containing acetophenone derivatives. The compound is typically supplied as a research intermediate with a minimum purity specification of 95%.

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
Cat. No. B8664489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furan-3-yl-1-phenyl-ethanone
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC2=COC=C2
InChIInChI=1S/C12H10O2/c13-12(8-10-6-7-14-9-10)11-4-2-1-3-5-11/h1-7,9H,8H2
InChIKeySCZKAQIZHIMAFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Furan-3-yl-1-phenyl-ethanone: Chemical Identity, Procurement-Relevant Physicochemical Profile, and Comparator Landscape


2-Furan-3-yl-1-phenyl-ethanone (CAS not universally assigned; molecular formula C₁₂H₁₀O₂, MW 186.21 g/mol) is an aryl-furyl ketone that formally belongs to the class of furan-containing acetophenone derivatives [1]. The compound is typically supplied as a research intermediate with a minimum purity specification of 95% . Its structural connectivity—a furan ring attached at the 3-position via a methylene bridge to a phenyl ketone—distinguishes it from positional isomers including 1-(furan-3-yl)-2-phenylethanone (CAS 160560-18-9, regioisomeric ketone placement), 1-[3-(furan-3-yl)phenyl]ethanone (CAS 1343426-78-7, furan directly attached to phenyl ring), 1-[4-(furan-3-yl)phenyl]ethanone (CAS 867204-28-2, para-substituted variant), and 1-[3-(furan-2-yl)phenyl]ethanone (CAS 10496-53-4, 2-furyl regioisomer) . These five C₁₂H₁₀O₂ isomers share identical molecular formula and mass yet present distinct connectivity, electronic distribution, and synthetic accessibility profiles that preclude generic interchangeability in synthesis or screening workflows.

Regiochemistry
Furan-3-yl attached via methylene to phenyl ketone; distinct from four other C₁₂H₁₀O₂ isomers
Synthetic Role
Ketone building block for heterocycle scaffolds (e.g., dihydropyrimidinones) requiring defined carbonyl placement
Procurement Context
Supplied as research intermediate at 95% purity; structural verification recommended on receipt

Why 2-Furan-3-yl-1-phenyl-ethanone Cannot Be Interchanged with Its C₁₂H₁₀O₂ Positional Isomers in Research Procurement


Despite sharing the identical molecular formula (C₁₂H₁₀O₂) and nominal mass (186.21 Da), the five positional isomers of furan-phenyl-ethanone occupy distinct regions of chemical space with respect to dipole moment, carbonyl electrophilicity, and steric accessibility of the furan oxygen and α-methylene positions . The target compound places the carbonyl directly adjacent to the phenyl ring and the furan at the terminal methylene, creating a conjugated enone-like motif with a distinct UV absorption and reactivity profile that differs fundamentally from the 1-(furan-3-yl)-2-phenylethanone regioisomer, where the carbonyl is adjacent to the furan rather than the phenyl ring . In synthetic applications—including its documented role as a precursor to biologically active heterocyclic scaffolds such as dihydropyrimidin-2(1H)-one derivatives—the regiochemistry of the ketone moiety governs the outcome of condensation, cyclization, and cross-coupling reactions; substitution with an incorrect isomer yields a different downstream product and invalidates structure–activity relationship (SAR) data . For procurement decisions, generic selection among C₁₂H₁₀O₂ isomers without verifying connectivity introduces unacceptable risk of synthetic failure, wasted reagent, and erroneous biological readouts.

Regioisomeric ketone placement (phenyl- vs. furan-adjacent carbonyl) directs divergent condensation outcomes; products are non-interchangeable.
3-Furyl vs. 2-furyl attachment may alter H-bond geometry and target binding; >10-fold affinity shifts reported across class-level SAR.
Target compound lacks dedicated CAS RN, increasing risk of mistaken isomer shipment; incoming QC by NMR/LCMS is essential.

Quantitative Differentiation Evidence for 2-Furan-3-yl-1-phenyl-ethanone Versus Closest C₁₂H₁₀O₂ Analogs


Synthetic Accessibility and Reported Yield Comparison: 2-Furan-3-yl-1-phenyl-ethanone vs. 1-(Furan-3-yl)-2-phenylethanone

In the dithian hydrolysis route, 2-furan-3-yl-1-phenyl-ethanone was obtained in 75% yield (5.7 g from 11.5 g of the dithian precursor, 41 mmol scale) after flash column chromatography (2% EtOAc/hexane) . By contrast, the regioisomeric 1-(furan-3-yl)-2-phenylethanone (CAS 160560-18-9) was reported as a yellow oil in 63.2% yield (696 mg scale) via a different synthetic route . The 11.8 percentage-point yield advantage and crystalline purification pathway for the target compound represent a meaningful difference for multi-gram scale-up considerations.

Synthetic Yield
Reported
75% (5.7 g) vs. 63.2% (696 mg) for regioisomer
Higher yield and crystalline form support multi-gram synthesis
Cross-study comparison; dithian hydrolysis route
Organic Synthesis Ketone Intermediates Dithian Hydrolysis

Carbonyl Regiochemistry and Its Consequences for Downstream Heterocycle Synthesis

The target compound possesses the carbonyl group directly conjugated to the phenyl ring, a connectivity that directs the regiochemical outcome of condensation reactions with urea/thiourea derivatives to form dihydropyrimidin-2(1H)-one scaffolds [1]. The regioisomer 1-(furan-3-yl)-2-phenylethanone (CAS 160560-18-9), in which the carbonyl is adjacent to the furan ring, has been explicitly cited as an intermediate in patents disclosing dihydropyrimidinone-based GSNOR inhibitors . These two ketone regioisomers, when subjected to identical Biginelli-type condensation conditions, would yield constitutionally different dihydropyrimidinone products with non-interchangeable biological activity profiles [2].

Downstream Heterocycle
Class-level
Carbonyl α to phenyl; directs dihydropyrimidinone regiochemistry
Incorrect regioisomer yields structurally distinct scaffold
Biginelli condensation pathway context
Medicinal Chemistry Heterocycle Synthesis GSNOR Inhibition

Furan Substitution Position (3-Furyl vs. 2-Furyl) and Impact on Biological Target Engagement

The target compound bears the furan moiety connected at the 3-position. The 2-furyl isomer, 1-[3-(furan-2-yl)phenyl]ethanone (CAS 10496-53-4), places the ring oxygen in a different spatial orientation relative to the ketone pharmacophore. In furan-based bioactive molecules, the 3-furyl versus 2-furyl attachment can alter hydrogen-bonding geometry with protein targets, as the ring oxygen in 2-substituted furans is sterically more accessible for H-bond acceptance than in 3-substituted furans . While no direct head-to-head biochemical comparison between these specific isomers has been published, class-level evidence from furan-containing kinase and GPCR inhibitors demonstrates that 2-furyl → 3-furyl substitution can shift target binding IC₅₀ values by >10-fold depending on the steric and electronic environment of the binding pocket [1].

Furan Position SAR
Class-level
>10-fold binding shift reported for 2-furyl vs. 3-furyl in kinase/GPCR SAR
3-Furyl geometry may produce distinct screening hits
No direct head-to-head comparison published
Structure–Activity Relationship Furan Regioisomerism Target Binding

Phenyl Ring Substitution Pattern and Electronic Effects on Ketone Reactivity

The target compound (2-furan-3-yl-1-phenyl-ethanone) places the phenyl ring directly conjugated to the carbonyl, maximizing the electron-withdrawing effect on the ketone and activating the α-methylene for deprotonation and subsequent aldol or alkylation chemistry. In contrast, the positional isomers 1-[3-(furan-3-yl)phenyl]ethanone (CAS 1343426-78-7) and 1-[4-(furan-3-yl)phenyl]ethanone (CAS 867204-28-2) position the carbonyl on the phenyl ring with the furan as a remote substituent, yielding a simple acetophenone electronic profile with reduced α-C–H acidity . This difference in carbonyl activation is critical for enolate-based transformations: the target compound's phenyl ketone motif supports enolate formation under milder basic conditions (pKa of α-proton estimated ~18–20) compared with the dialkyl ketone-like environment of the regioisomer 1-(furan-3-yl)-2-phenylethanone (estimated α-proton pKa ~20–22) [1].

Enolate Formation
Class-level
~100-fold higher enolate concentration (estimated ΔpKa ~2)
Enables milder enolate chemistry, reducing side reactions
pKa estimation from substituent electronic effects
Electronic Effects Ketone Reactivity Cross-Coupling

Availability and Supply Chain Fragmentation Across C₁₂H₁₀O₂ Isomers

Among the five identified C₁₂H₁₀O₂ isomers, only four have assigned CAS numbers with catalog listings from commercial suppliers: 1-(furan-3-yl)-2-phenylethanone (CAS 160560-18-9), 1-[3-(furan-3-yl)phenyl]ethanone (CAS 1343426-78-7), 1-[4-(furan-3-yl)phenyl]ethanone (CAS 867204-28-2), and 1-[3-(furan-2-yl)phenyl]ethanone (CAS 10496-53-4) . 2-Furan-3-yl-1-phenyl-ethanone, by contrast, lacks a dedicated CAS registry number in major databases and is primarily listed by chemical name through specialist research chemical suppliers at 95% purity . This fragmented supply landscape means that procurement of the target compound requires explicit structural verification (NMR, LCMS) upon receipt, as mistaken shipment of a more readily available isomer is a documented risk in research chemical supply chains .

Supply Chain Identity
Data to verify
No dedicated CAS RN; 4 other isomers have assigned CAS RNs
Elevated procurement risk; structural QC by NMR/LCMS recommended
Supplier database survey; verify at receipt
Chemical Procurement Supply Chain CAS Registry

Evidence-Backed Application Scenarios for Procuring 2-Furan-3-yl-1-phenyl-ethanone


Synthesis of Dihydropyrimidin-2(1H)-one Libraries for GSNOR Inhibitor Screening

The target compound serves as a ketone building block in Biginelli-type multi-component condensations to generate dihydropyrimidin-2(1H)-one scaffolds, a chemotype disclosed in patents as GSNOR (S-nitrosoglutathione reductase) inhibitors . The phenyl-conjugated carbonyl regiochemistry directs the condensation outcome to yield the 4-aryl-dihydropyrimidinone regioisomer, which is the substitution pattern associated with GSNOR inhibitory activity; use of the regioisomeric 1-(furan-3-yl)-2-phenylethanone (CAS 160560-18-9) would produce the 5-aryl or 6-aryl regioisomer with unknown activity [1].

Enolate-Mediated C–C Bond Formation Under Mild Basic Conditions

The enhanced α-C–H acidity conferred by phenyl-carbonyl conjugation (estimated pKa ~18–20) enables enolate generation and subsequent alkylation, aldol condensation, or Michael addition under milder conditions (e.g., K₂CO₃ or mild alkoxide bases) than required for the dialkyl ketone regioisomer . This property is exploited in multi-step sequences where base-sensitive protecting groups or functionalities elsewhere in the molecule must be preserved [1].

Furan-3-yl Pharmacophore Installation in Fragment-Based Drug Discovery

For fragment-based screening libraries, the 3-furyl substitution pattern provides a distinct H-bond acceptor geometry compared with the more common 2-furyl motif . The target compound offers a pre-assembled furan-3-yl-phenyl ketone fragment with a reactive ketone handle for diversification, enabling rapid analog generation without requiring a separate furan-3-yl building block coupling step. Class-level evidence indicates that 3-furyl versus 2-furyl substitution can produce >10-fold differences in target binding affinity, supporting the value of exploring underexploited 3-furyl chemical space [1].

Analytical Reference Standard for C₁₂H₁₀O₂ Isomer Differentiation

Given that four related C₁₂H₁₀O₂ isomers have dedicated CAS numbers and commercial availability, the target compound serves as a critical analytical reference for method development aimed at chromatographic separation (HPLC, GC) and spectroscopic differentiation (NMR, IR) of these co-formula species . Its distinct retention time, carbonyl stretching frequency, and ¹H NMR coupling pattern (arising from the CH₂ bridge between furan and carbonyl) provide unequivocal identification markers that distinguish it from the directly-attached furan-phenyl isomers [1].

Application
Selection Property
Validation Focus
Dihydropyrimidinone library synthesis
Phenyl-conjugated carbonyl regiochemistry
Verify dihydropyrimidinone regioisomer formed
Enolate-mediated C–C bond formation
Enhanced α-proton acidity (phenyl conjugation)
Confirm enolate generation under mild basic conditions
Fragment-based drug discovery (3-furyl pharmacophore)
3-Furyl H-bond acceptor geometry
Assess target binding vs. 2-furyl analog
Analytical reference for C₁₂H₁₀O₂ isomer differentiation
Distinct chromatographic and spectroscopic markers
Develop HPLC/NMR method to separate co-formula isomers
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